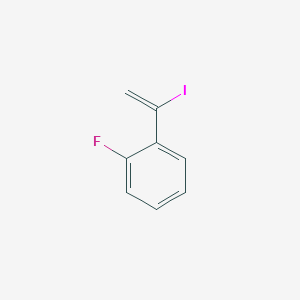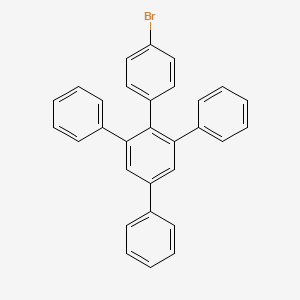![molecular formula C8H6BrN3O B13645773 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)
1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is a highly functionalized compound belonging to the class of benzo[d][1,2,3]triazoles. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a bromine atom and a triazole ring, makes it a versatile molecule for further derivatization and functional group interconversion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone typically involves a nitrosoarene-alkyne cycloaddition reaction. This reaction is carried out in toluene at 80°C under an inert atmosphere. The starting materials include 4-bromonitrosobenzene and 1-(1H-benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one . The reaction proceeds with the precipitation of the desired product during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to different oxidation states.
Cycloaddition Reactions: The compound can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It can be utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
1-(1H-benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one: A precursor in the synthesis of 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone.
5-Bromo-1H-benzo[d][1,2,3]triazole: A structurally similar compound lacking the ethanone group.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the ethanone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and further derivatization, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C8H6BrN3O |
|---|---|
Poids moléculaire |
240.06 g/mol |
Nom IUPAC |
1-(6-bromo-2H-benzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-4(13)5-2-7-8(3-6(5)9)11-12-10-7/h2-3H,1H3,(H,10,11,12) |
Clé InChI |
VIHCYQDASPJRDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=NNN=C2C=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


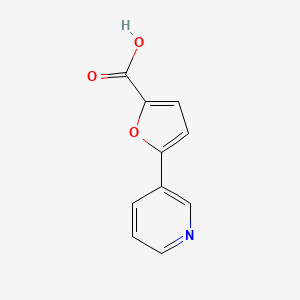
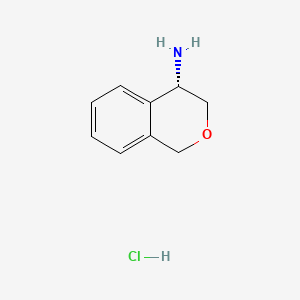
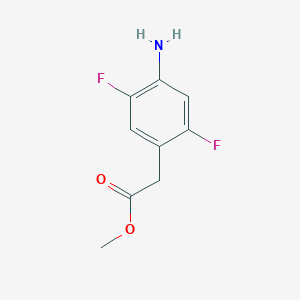
![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
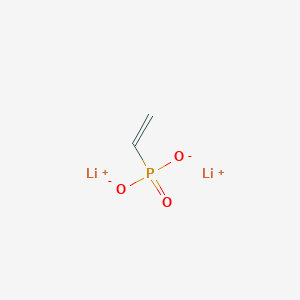
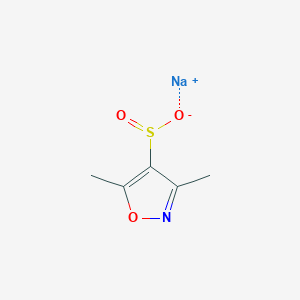
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
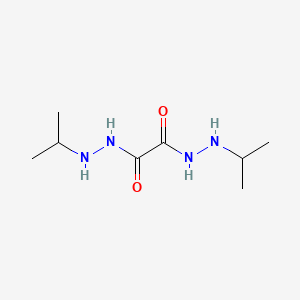
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
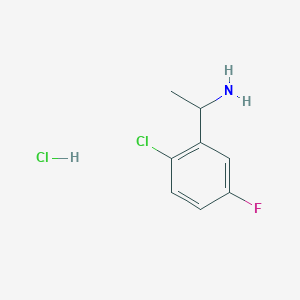
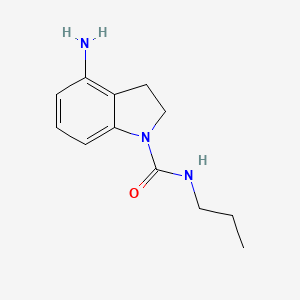
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)
